molecular formula C12H12N2O2 B13600978 5-Phenyl-1H-pyrazole-3-propanoic acid

5-Phenyl-1H-pyrazole-3-propanoic acid

Cat. No.: B13600978
M. Wt: 216.24 g/mol
InChI Key: MPRKURNEAPNXBQ-UHFFFAOYSA-N
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Description

5-Phenyl-1H-pyrazole-3-propanoic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel anti-inflammatory and anticoagulant agents. Compounds based on this structure, specifically 1,5-diarylpyrazol-3-propanoic acids, have been synthesized and evaluated for their ability to potently inhibit key enzymatic pathways, including cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LO)-mediated leukotriene B4 (LTB4) formation . This dual inhibitory potential represents a valuable approach for investigating new anti-inflammatory therapeutics . Furthermore, the 5-phenyl-1H-pyrazole-3-carboxylic acid core is recognized as a privileged fragment in the discovery of Factor XIa (FXIa) inhibitors . Inhibiting FXIa is a promising strategy for developing new anticoagulant drugs with a potentially reduced risk of bleeding compared to current standard therapies . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)propanoic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)

InChI Key

MPRKURNEAPNXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Phenyl 1h Pyrazole 3 Propanoic Acid and Its Derivatives

Retrosynthetic Analysis of 5-Phenyl-1H-pyrazole-3-propanoic Acid Scaffolds

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by disconnecting it into simpler, commercially available starting materials. The core of this compound is the 3,5-disubstituted pyrazole (B372694) ring. The most common and robust method for constructing this ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.orgdrugfuture.comjk-sci.com

Applying this logic, the primary disconnection of the pyrazole ring in the target molecule occurs at the two C-N bonds and the N-N bond. This deconstruction leads to two key synthons: hydrazine and a 1,3-dicarbonyl synthon. For this compound, this dicarbonyl precursor would be a derivative of 5-phenyl-2,4-dioxohexanoic acid. This precursor contains the required phenyl group at the C5 position and the propanoic acid chain (or a precursor like an ester) attached to the C3 position relative to the final pyrazole ring.

This retrosynthetic strategy highlights the central challenge: the synthesis of the appropriately substituted 1,3-dicarbonyl precursor. This precursor can be conceptually assembled from simpler molecules such as an acetophenone (B1666503) derivative and a succinic acid ester derivative. This approach forms the basis for the classical synthetic routes discussed below.

Classical Synthetic Routes to the this compound Core

Classical syntheses of the pyrazole core predominantly rely on the cyclocondensation reaction between a bidentate nucleophile, such as hydrazine or its derivatives, and a 1,3-difunctional electrophile. nih.govmdpi.com This approach has been the workhorse for pyrazole synthesis for over a century.

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of a suitable 1,3-dicarbonyl compound, followed by cyclization with hydrazine. organic-chemistry.org

One established pathway begins with the Claisen condensation of an acetophenone with a diester, such as diethyl succinate (B1194679) or diethyl oxalate (B1200264). For instance, the reaction of acetophenone with diethyl oxalate in the presence of a strong base like potassium t-butoxide yields ethyl 2,4-dioxo-4-phenylbutanoate. nih.gov This 1,3-diketoester is a key intermediate. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of the pyrazole ring. This reaction generally produces a mixture of two regioisomers, however, the reaction conditions can be tuned to favor the desired 5-phenyl-pyrazole-3-carboxylate isomer. nih.gov Finally, hydrolysis of the resulting ester group under acidic or basic conditions yields the target this compound.

An alternative classical approach utilizes α,β-unsaturated carbonyl compounds, such as chalcones, as precursors. nih.govnih.gov A chalcone (B49325) bearing a phenyl group can react with a reagent that introduces the propanoic acid moiety, followed by reaction with hydrazine. For example, a phenyl-substituted chalcone can undergo a Michael addition, followed by cyclization with hydrazine to form a pyrazoline, which is then oxidized to the pyrazole. mdpi.com

A general scheme for a multi-step synthesis is outlined below:

Formation of the 1,3-Dicarbonyl Intermediate: Condensation of acetophenone with diethyl oxalate using a base (e.g., potassium t-butoxide) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Cyclocondensation (Knorr Synthesis): Reaction of the resulting ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate in ethanol, often with catalytic acid. nih.govchemhelpasap.com

Hydrolysis: Conversion of the intermediate, ethyl 5-phenyl-1H-pyrazole-3-carboxylate, to the final propanoic acid derivative.

StepReactantsReagents/ConditionsProduct
1Acetophenone, Diethyl oxalatePotassium t-butoxide, THF, 0 °C to RTEthyl 2,4-dioxo-4-phenylbutanoate
2Ethyl 2,4-dioxo-4-phenylbutanoate, Hydrazine hydrateEthanol, RefluxEthyl 5-phenyl-1H-pyrazole-3-carboxylate
3Ethyl 5-phenyl-1H-pyrazole-3-carboxylateNaOH (aq), then HCl (aq)This compound

The yield and regioselectivity of the Knorr pyrazole synthesis are highly dependent on the reaction parameters. nih.gov The cyclocondensation step, in particular, has been the subject of extensive optimization studies to control the formation of isomeric products, which arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. For the synthesis of the title compound using hydrazine itself, regioselectivity is still a concern regarding which nitrogen atom of hydrazine attacks which carbonyl group first.

Temperature: Reactions are typically conducted from room temperature to reflux temperatures of the chosen solvent. mdpi.com Heating is often necessary to drive the condensation and dehydration steps to completion. For example, pyrazolone (B3327878) synthesis from ethyl benzoylacetate and phenylhydrazine (B124118) is conducted at approximately 100°C. chemhelpasap.com However, some highly regioselective syntheses have been achieved at room temperature in solvents like N,N-dimethylacetamide (DMA). organic-chemistry.org

Solvent: A variety of solvents have been employed, with protic solvents like ethanol and acetic acid being the most common for classical syntheses. chemhelpasap.com Acetic acid can act as both a solvent and a catalyst. Aprotic polar solvents such as dimethylformamide (DMF) and DMA have also been shown to be effective, sometimes offering better regioselectivity. mdpi.com

Catalysis: The reaction is often catalyzed by acids (e.g., HCl, H₂SO₄, acetic acid) or bases. jk-sci.comacs.org Acid catalysis facilitates the dehydration steps. In some cases, Lewis acids like copper triflate (Cu(OTf)₂) have been used to promote the reaction, especially when starting from α,β-unsaturated ketones. mdpi.comnih.gov The use of iodine as a catalyst has also been reported to afford good yields in the cyclocondensation of α,β-ethylenic ketones with phenylhydrazine. nih.gov

ParameterVariationEffect on ReactionReference(s)
Temperature Room Temperature to 100°CHigher temperatures often increase reaction rate but can affect selectivity. chemhelpasap.comorganic-chemistry.org
Solvent Ethanol, Acetic Acid, DMF, DMA, TolueneChoice of solvent can influence solubility, reaction rate, and regioselectivity. nih.govchemhelpasap.commdpi.comorganic-chemistry.org
Catalyst HCl, H₂SO₄, Acetic Acid, Cu(OTf)₂, IodineCatalysts can significantly shorten reaction times and improve yields. nih.govmdpi.comacs.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods, aligning with the principles of green chemistry.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. For pyrazole synthesis, this has translated into several innovative strategies.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Multicomponent reactions to form pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, have been successfully carried out in water, often catalyzed by substances like taurine (B1682933) or in the presence of surfactants like cetyltrimethylammonium bromide (CTAB). thieme-connect.comnih.gov These methods offer simple work-up procedures, often involving just filtration of the product.

Microwave and Ultrasonic Irradiation: The use of alternative energy sources like microwaves and ultrasound can dramatically reduce reaction times, increase yields, and minimize side reactions. nih.gov Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives has been shown to be highly efficient. nih.gov

Catalyst-Free and Biocatalytic Methods: Some green protocols have been developed that proceed without any catalyst, simply by heating the reactants in a green solvent like water or ethanol. researchgate.net Furthermore, biocatalysts such as enzymes are gaining traction. For instance, immobilized Thermomyces lanuginosus lipase (B570770) (TLL) has been used to catalyze the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles, offering a highly green and regioselective approach. acs.org

Transition metal catalysis offers powerful tools for forming C-C and C-N bonds, providing alternative and often more direct routes to complex molecules. While the core pyrazole synthesis is often a condensation reaction, transition metals can be employed in precursor synthesis or for post-synthesis functionalization.

Copper-Catalyzed Reactions: Copper catalysts have been used to promote the cyclocondensation reaction. mdpi.comnih.gov More advanced applications include copper-catalyzed domino C-N coupling/hydroamination reactions for preparing pyrazoles from acetylenes and diamines. ias.ac.in Copper catalysis is also central to in-situ hydrazine formation from arylboronic acids, which can then be used in one-pot pyrazole syntheses. nih.govbeilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for C-H functionalization and cross-coupling reactions. While traditional pyrazole synthesis builds the ring from acyclic precursors, palladium-catalyzed C-H arylation or alkenylation allows for the direct modification of a pre-formed pyrazole core. researchgate.net This is particularly useful for creating derivatives of the 5-phenyl-1H-pyrazole scaffold. Additionally, palladium-catalyzed four-component coupling reactions of terminal alkynes, hydrazine, carbon monoxide, and aryl iodides have been developed for the synthesis of pyrazole derivatives. organic-chemistry.org These advanced methods provide access to a wide range of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials. researchgate.net

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in synthetic chemistry, including increased efficiency, reduced waste, and operational simplicity. The synthesis of the pyrazole core, a key feature of this compound, is well-suited to these approaches. The most classical method for pyrazole synthesis, the Knorr synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. nih.govbeilstein-journals.org This foundational reaction has been adapted into MCR formats where the 1,3-dicarbonyl intermediate is generated in situ.

For the synthesis of this compound, a suitable precursor would be a derivative of 5-phenyl-1,3-dioxo-hexanoic acid. In a multicomponent approach, this precursor could be formed and cyclized in a single pot. For example, a Claisen condensation between an acetophenone derivative and a succinic acid ester derivative could generate the required 1,3-dicarbonyl compound, which then reacts with hydrazine without isolation. nih.govbeilstein-journals.org Various catalysts, including Lewis acids like SmCl₃, can be employed to accelerate the initial acylation step. beilstein-journals.org

Microwave-assisted MCRs have also proven effective for synthesizing substituted pyrazoles. mdpi.com A three-component reaction involving a 1,3-dione, an amine such as hydrazine or its derivatives, and another component can be rapidly driven to completion under microwave irradiation, often in environmentally benign solvents like water or ethanol. mdpi.com These methods provide rapid access to a library of pyrazole derivatives by varying the initial building blocks. mdpi.comnih.gov

Table 1: Examples of One-Pot and Multicomponent Reactions for Pyrazole Synthesis
Reaction TypeKey ReactantsConditionsKey FeaturesReference
Consecutive Three-ComponentEnolates, Carboxylic Acid Chlorides, HydrazinesLewis acid catalyst (e.g., SmCl₃)In situ formation of 1,3-diketone followed by cyclization. nih.govbeilstein-journals.org
Microwave-Assisted Three-Component1,3-Dione, Hydrazine derivative, N,N-dimethylformamide dimethyl acetalMicrowave irradiation (115–140 °C), water, acetic acid catalystRapid synthesis (9-10 min) with high yields. mdpi.com
Copper-Catalyzed Three-ComponentEnaminone, Hydrazine, Aryl HalideCopper catalystDomino reaction involving cyclization followed by Ullmann coupling for N-arylation. beilstein-journals.org

Photochemical Synthesis Routes

Photochemical methods provide unique, non-thermal pathways for the construction and transformation of heterocyclic rings. While less common than condensation reactions, photochemical routes can be employed for pyrazole synthesis. A prominent strategy involves the [3+2] cycloaddition of diazo compounds with alkynes, which can sometimes be initiated or facilitated by light. rsc.orgrsc.org Diazo compounds are versatile reagents in organic synthesis due to their unique reactivity under thermal, catalytic, or photochemical conditions. nih.gov

The photolysis of certain heterocyclic systems can also lead to rearrangements that form pyrazole rings. For instance, the irradiation of some pyridazine (B1198779) N-oxide derivatives can induce a ring-opening to form a diazo intermediate, which can then undergo a ring-closure reaction to yield a pyrazole derivative. researchgate.net This type of photochemical transformation offers a pathway to pyrazoles from different heterocyclic precursors. Although direct "photolysis of diazo-pyrazoles" is not a standard synthetic route to pyrazoles, the use of light to generate reactive intermediates like carbenes from diazo compounds for subsequent reactions that form the pyrazole ring is a valid photochemical strategy.

Synthesis of Diverse this compound Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These modifications can be made to the pyrazole ring, the phenyl moiety, or the propanoic acid side chain.

Modification of the Pyrazole Ring System

The pyrazole ring is amenable to various substitutions, enabling the synthesis of diverse analogs.

N-Substitution: The nitrogen atoms of the pyrazole ring are common sites for modification. N-unsubstituted pyrazoles can be deprotonated with a base, and the resulting pyrazolate anion can react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the N1 position. nih.gov Alternatively, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used in the initial cyclization reaction to directly install a substituent at the N1 position. nih.govbeilstein-journals.orgmdpi.com The choice of substituted hydrazine can also influence the regioselectivity of the initial condensation reaction. nih.gov

C4-Substitution: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. Halogenation, particularly bromination using reagents like N-bromosuccinimide (NBS), can introduce a bromine atom at this position, which can then serve as a handle for further functionalization through cross-coupling reactions. mdpi.com

Annulation Reactions: The pyrazole core can be used as a scaffold to build fused heterocyclic systems. For example, pyrazolin-5-ones can react with reagents like carbon disulfide and phenacyl bromide to construct a thieno[3,4-c]pyrazole ring system. nih.gov Similarly, multicomponent reactions starting with pyrazolones can yield fused pyrano[2,3-c]pyrazole derivatives. derpharmachemica.com

Substitution Patterns on the Phenyl Moiety

Varying the substituents on the 5-phenyl ring is a key strategy for creating analogs with different electronic and steric properties. This is typically achieved by employing appropriately substituted starting materials in the pyrazole synthesis.

The most direct method involves starting with a substituted acetophenone (e.g., 4-chloroacetophenone, 4-methylacetophenone) in the initial synthesis of the 1,3-dicarbonyl precursor. nih.govnih.gov This incorporates the substituted phenyl ring directly into the final pyrazole structure. For instance, the synthesis of 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid was achieved starting from 4-bromoacetophenone. nih.gov

More advanced methods, such as Suzuki coupling, can also be employed. A synthesis might involve the coupling of an arylboronic acid with a pyrazole bearing a suitable leaving group (like a halide or triflate) on the phenyl ring or, alternatively, coupling a pyrazole-boronic acid with a substituted aryl halide. nih.gov

Derivatization of the Propanoic Acid Chain

The propanoic acid side chain provides a versatile handle for derivatization through standard carboxylic acid chemistry.

Esterification and Amidation: The carboxyl group can be readily converted into esters and amides. Esterification is typically performed by reacting the acid with an alcohol under acidic conditions. Amidation often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents (e.g., DCC, EDC), followed by reaction with a primary or secondary amine. nih.gov A series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives have been synthesized and studied. nih.gov

Decarboxylative Reactions: Modern synthetic methods allow for the transformation of carboxylic acids into other functional groups. For example, photocatalytic decarboxylative thiocyanation can convert aliphatic carboxylic acids into the corresponding alkyl thiocyanates using a specific N-thiocyanato reagent under blue light irradiation. acs.org This method could be applied to the propanoic acid side chain to introduce a thiocyanate (B1210189) group. acs.org

Table 2: Overview of Derivatization Strategies
Modification SiteReaction TypeReagents/ConditionsResulting DerivativeReference
Pyrazole Ring (N1)Alkylation/ArylationSubstituted Hydrazine (e.g., R-NHNH₂) in initial synthesisN1-Substituted Pyrazole nih.govbeilstein-journals.org
Pyrazole Ring (C4)Electrophilic BrominationN-Bromosuccinimide (NBS)4-Bromo-pyrazole mdpi.com
Phenyl MoietySynthesis from Substituted PrecursorSubstituted Acetophenone (e.g., X-Ph-CO-CH₃)5-(Substituted-phenyl)pyrazole nih.govnih.gov
Propanoic Acid ChainAmidationAmine (R₂NH), Coupling Agent (e.g., EDC)Propionamide Derivative nih.gov
Propanoic Acid ChainEsterificationAlcohol (R-OH), Acid CatalystPropionate Ester Derivative nih.gov

Enantioselective Synthesis Strategies for Chiral Analogs

The development of enantioselective methods is crucial for producing chiral molecules, which is of high importance in medicinal chemistry. Chiral analogs of this compound can be synthesized by introducing a stereocenter, most commonly on the propanoic acid side chain.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. One relevant strategy is the asymmetric Michael addition to an α,β-unsaturated precursor. For example, the enantioselective Michael addition of ethyl (5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetate to nitroalkenes has been achieved with high enantioselectivity (up to 99% ee) using a squaramide-based organocatalyst. dntb.gov.ua This approach establishes a new stereocenter adjacent to the pyrazole ring. A similar strategy could be envisioned for the propanoic acid chain by using a suitable α,β-unsaturated ester as the Michael acceptor. Subsequent reduction of the double bond would yield the chiral propanoic acid derivative.

The field of enantioselective synthesis of pyrazolone and pyrazole derivatives has garnered significant attention, leading to the development of various catalytic asymmetric reactions to access these chiral scaffolds. dntb.gov.ua These strategies often rely on creating stereocenters through C-C bond-forming reactions catalyzed by chiral transition metal complexes or organocatalysts.

Chemical Reactivity and Transformation Pathways of 5 Phenyl 1h Pyrazole 3 Propanoic Acid Scaffolds

Reactions at the Pyrazole (B372694) Nitrogen Atoms (e.g., N-Alkylation, N-Acylation)

The pyrazole ring contains two distinct nitrogen atoms: an acidic, pyrrole-like N-H at the N1 position and a basic, pyridine-like sp²-hybridized nitrogen at the N2 position. nih.gov This amphoteric nature allows for reactions with both electrophiles and nucleophiles, though electrophilic attack at the nitrogen is most common.

N-Alkylation is a fundamental transformation for this scaffold. Typically, the reaction proceeds under basic conditions, where a base such as potassium carbonate (K₂CO₃) deprotonates the N-H group, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkyl halide electrophile in a standard Sₙ2 reaction. semanticscholar.orgmdpi.com

For unsymmetrical pyrazoles like the 5-phenyl-3-substituted variant, alkylation can produce a mixture of two regioisomers: the N1-alkylated and the N2-alkylated products. The regioselectivity of this reaction is often controlled by steric hindrance. semanticscholar.orgresearchgate.net The bulkier substituent at the C5 position (the phenyl group) generally directs the incoming alkyl group to the less sterically hindered N1 position. acs.orgacs.org This steric control is a key factor in achieving regioselective synthesis. acs.orgresearchgate.net Advanced methods using sterically bulky α-halomethylsilanes as masked methylating agents have been shown to achieve N1/N2 selectivity ratios greater than 99:1. acs.org

Alternative N-alkylation methods have been developed to overcome the limitations of using strong bases or high temperatures. These include acid-catalyzed reactions with trichloroacetimidates semanticscholar.orgmdpi.comresearchgate.net, catalyst-free Michael additions which can provide excellent regioselectivity (N1/N2 > 99.9:1) researchgate.netsemanticscholar.org, and copper-catalyzed metallaphotoredox approaches that utilize a halogen abstraction-radical capture (HARC) mechanism. princeton.edu

Table 1: Selected Methods for N-Alkylation of Pyrazole Scaffolds

MethodReagents & ConditionsTypical ElectrophileKey Features
Standard Basic Alkylation K₂CO₃ or other base, solvent (e.g., DMF, DMSO)Alkyl HalidesCommon, versatile; regioselectivity depends on sterics. semanticscholar.orgacs.org
Acid-Catalyzed Alkylation Brønsted acid (e.g., CSA), solvent (e.g., DCE)TrichloroacetimidatesAvoids strong bases; mechanism involves carbocation intermediates. mdpi.comresearchgate.net
Michael Addition Catalyst-freeα,β-Unsaturated KetonesHigh yield and excellent N1 regioselectivity. researchgate.netsemanticscholar.org
Photoredox Catalysis Ir/Cu photocatalyst, visible lightAlkyl BromidesOpen-shell HARC mechanism; works with primary, secondary, and tertiary alkyl bromides. princeton.edu
Masked Methylation KHMDS, α-halomethylsilane, then aq. fluoride (B91410) sourceα-HalomethylsilanesProvides excellent N1 selectivity (>99:1) for methylation. acs.org

N-Acylation reactions proceed similarly, with the pyrazolate anion attacking an acyl halide or anhydride. This functionalization is crucial for introducing carbonyl functionalities and for the synthesis of various derivatives.

Electrophilic and Nucleophilic Reactions on the Phenyl Ring and Pyrazole Nucleus

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SₑAr) . Computational and experimental studies show that the C4 position of the pyrazole nucleus is the most electron-rich and, therefore, the most reactive site for electrophilic attack. rrbdavc.org Reactions such as nitration (using HNO₃/H₂SO₄), sulfonation (fuming H₂SO₄), and halogenation (e.g., NBS for bromination) preferentially occur at this position. scribd.combeilstein-archives.org The C3 and C5 positions are deactivated due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov

The phenyl ring at the C5 position can also undergo electrophilic substitution. The outcome is dependent on the reaction conditions. Under neutral or basic conditions, the pyrazole ring acts as an electron-donating group, directing substitution to the ortho and para positions of the phenyl ring. However, under strongly acidic conditions, the pyrazole ring becomes protonated. The resulting pyrazolium (B1228807) cation is strongly deactivating and electron-withdrawing, directing incoming electrophiles to the meta position of the phenyl ring. cdnsciencepub.com

Table 2: Common Electrophilic Substitution Reactions on the Pyrazole Nucleus

ReactionReagentsElectrophilePosition of AttackProduct
Nitration HNO₃ + H₂SO₄NO₂⁺C44-Nitropyrazole derivative scribd.com
Sulfonation Fuming H₂SO₄ or SO₃/H₂SO₄SO₃C4Pyrazole-4-sulfonic acid derivative scribd.com
Bromination NBS in DMSOBr⁺C44-Bromopyrazole derivative beilstein-archives.org
Vilsmeier-Haack Formylation POCl₃ + DMFCl-CH=NMe₂⁺C4Pyrazole-4-carbaldehyde derivative scribd.com

Nucleophilic substitution reactions on the pyrazole ring itself are less common but can occur at the electron-deficient C3 and C5 positions, especially if a good leaving group is present. nih.gov

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of the propanoic acid side chain is a key site for derivatization, allowing for the synthesis of esters, amides, and other functional groups.

Esterification can be achieved through standard methods such as Fischer esterification (refluxing with an alcohol under acidic conditions). researchgate.netceon.rs A highly effective alternative involves a two-step process: first, the carboxylic acid is converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Second, the resulting acid chloride is reacted with an alcohol, often in the presence of a mild base like pyridine (B92270), to yield the desired ester. dergipark.org.tr

Amide formation is a particularly important transformation for this class of compounds. A wide array of amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids have been synthesized by coupling the parent acid with various primary and secondary amines. acarindex.comtubitak.gov.trresearchgate.net This is typically accomplished using standard peptide coupling reagents (e.g., TBTU, CDI) or by first converting the carboxylic acid to its acid chloride, which then readily reacts with an amine. tubitak.gov.tr

Table 3: Synthesis of Amide Derivatives from a 5-Phenyl-1H-pyrazole-3-propanoic Acid Scaffold

Amine ReagentCoupling MethodResulting Amide DerivativeReference
4-(Phenyl)piperazineAcid Chloride1-{3-[1-(...)-5-phenyl-1H-pyrazol-3-yl]propanoyl}-4-phenylpiperazine
4-[(3-Chloro)phenyl]piperazineAcid Chloride1-{3-[1-(...)-5-phenyl-1H-pyrazol-3-yl]propanoyl}-4-[(3-chloro)phenyl]piperazine
MorpholineAcid Chloride4-{3-[1-(...)-5-phenyl-1H-pyrazol-3-yl]propanoyl}morpholine tubitak.gov.tr
N-MethylpiperazineAcid Chloride1-Methyl-4-{3-[1-(...)-5-phenyl-1H-pyrazol-3-yl]propanoyl}piperazine tubitak.gov.tr

Cyclization Reactions and Intramolecular Rearrangements of Related Intermediates

The bifunctional nature of this compound and its derivatives makes them excellent precursors for constructing fused heterocyclic systems. The propanoic acid side chain, or a derivative thereof, can participate in intramolecular cyclization reactions.

A prominent example is the synthesis of pyrazolo[3,4-d]pyridazinones . This is achieved through the cyclocondensation of pyrazole-3-carboxylic acid derivatives with hydrazine (B178648) or its substituted analogs. dergipark.org.trresearchgate.net The reaction involves the formation of a hydrazide intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system. researchgate.net These fused heterocycles are of significant interest in medicinal chemistry. nih.gov

Similarly, related 5-aminopyrazole precursors can react with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines , where the pyridine ring is constructed onto the existing pyrazole core. nih.gov While not a direct reaction of the title compound, this illustrates the utility of the pyrazole scaffold in building more complex heterocyclic structures.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms underlying these transformations is crucial for predicting reactivity and controlling product formation.

Mechanism of Electrophilic Aromatic Substitution (SₑAr): The preference for electrophilic attack at the C4 position of the pyrazole ring is explained by the stability of the resulting cationic intermediate (the σ-complex or arenium ion). wikipedia.org When an electrophile attacks C4, the positive charge can be delocalized across the ring system without placing a positive charge on the highly electronegative, pyridine-like N2 atom. In contrast, attack at C3 or C5 leads to a highly unstable intermediate where the N2 atom bears a formal positive charge, resulting in a much higher activation energy for these pathways. rrbdavc.orgmasterorganicchemistry.com

Mechanism of N-Alkylation: The mechanism of N-alkylation depends on the conditions.

Under basic conditions (e.g., K₂CO₃ and an alkyl halide), the reaction proceeds through a two-step Sₙ2 pathway. First, the base abstracts the acidic proton from the N1-H group to form a nucleophilic pyrazolate anion. Second, this anion attacks the alkyl halide, displacing the halide and forming the N-C bond. semanticscholar.org

Under acidic conditions (e.g., using trichloroacetimidate (B1259523) electrophiles), the mechanism is thought to involve the formation of a carbocation intermediate from the electrophile, which is then attacked by the nucleophilic N1 or N2 atom of the pyrazole. mdpi.com

The regioselectivity in both cases is largely governed by thermodynamics and sterics. The N1-substituted product is often thermodynamically more stable, and its formation is kinetically favored when significant steric hindrance exists at the C5 position, as is the case with the 5-phenyl substituent. nih.govacs.org

Computational and Theoretical Studies on 5 Phenyl 1h Pyrazole 3 Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For pyrazole (B372694) derivatives, these calculations provide a detailed picture of the electron distribution and molecular orbitals.

The electronic properties of pyrazole-containing compounds are significantly influenced by their molecular geometry and the nature of their substituents. nih.gov First-principle quantum chemical calculations are used to optimize the molecular structure and compute electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.govnih.gov

For a molecule like 5-Phenyl-1H-pyrazole-3-propanoic acid, DFT calculations would reveal the distribution of HOMO and LUMO. It is often observed in similar structures that the HOMO is localized over the more electron-rich parts of the molecule, such as the phenyl and pyrazole rings, while the LUMO may be distributed across the entire conjugated system. nih.gov These calculations help in understanding the charge transfer characteristics within the molecule, which are vital for its optical and electronic properties. nih.gov

Table 1: Representative Quantum Chemical Descriptors for Pyrazole Derivatives Note: This table contains representative data from similar compounds to illustrate the outputs of quantum chemical calculations, as specific data for this compound is not available.

Descriptor Typical Value Range Significance
HOMO Energy -5.0 to -7.0 eV Electron-donating ability
LUMO Energy -1.0 to -3.0 eV Electron-accepting ability
HOMO-LUMO Gap 3.0 to 5.0 eV Chemical stability, reactivity

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule such as this compound are dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. Quantum mechanical calculations can determine the relative energies of different conformers, identifying the lowest-energy (most stable) state. iu.edu.sa

Prediction of Spectroscopic Data and Molecular Properties

Quantum chemical methods can accurately predict various spectroscopic properties, which serves as a valuable tool for structural confirmation and analysis. Theoretical calculations can generate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By comparing the calculated spectra with experimental data, researchers can confirm the synthesized structure. nih.gov For instance, the calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the this compound molecule. nih.gov Similarly, theoretical NMR chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental results. iu.edu.sa

Beyond spectroscopy, various molecular properties can be predicted using computational tools. These properties, often called molecular descriptors, are crucial for drug design and development. allsubjectjournal.com Programs like Molinspiration can calculate key physicochemical properties based on the molecular structure. allsubjectjournal.com

Table 2: Predicted Molecular Properties for Pyrazole Derivatives Note: This table illustrates the types of molecular properties that can be predicted computationally.

Property Description Relevance
LogP Octanol-water partition coefficient Lipophilicity and membrane permeability
TPSA Topological Polar Surface Area Drug transport and bioavailability
nHBA Number of Hydrogen Bond Acceptors Binding interactions
nHBD Number of Hydrogen Bond Donors Binding interactions

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack. nih.govacu.edu.in

In an MEP map, different colors represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents positive potential regions (electron-poor), which are favorable for nucleophilic attack. nih.gov Green areas denote neutral potential. nih.gov For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, highlighting these as key sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. nih.gov This analysis is crucial for predicting how the molecule will interact with biological targets. chemrxiv.org

In Silico Prediction of Molecular Interactions with Biomolecular Targets

In silico methods are widely used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or enzyme. These predictions are fundamental to structure-based drug design. Beyond docking, pharmacophore modeling is another key technique. A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target.

For pyrazole derivatives, computational studies have been used to screen large libraries of compounds against various therapeutic targets. nih.gov These in silico screening methods help prioritize which compounds should be synthesized and tested experimentally, saving time and resources. europeanreview.org By analyzing the structure of this compound, researchers can hypothesize its potential interactions. The phenyl ring can engage in hydrophobic or π-π stacking interactions, the pyrazole ring can act as both a hydrogen bond donor and acceptor, and the propanoic acid group provides a strong hydrogen bond donor and acceptor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. nih.gov

QSAR models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties). semanticscholar.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, such as cancer cell lines or enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net These models identify which structural features are most important for activity. For example, a model might show that having a hydrogen bond acceptor at a specific position on the pyrazole ring increases potency. Such insights are invaluable for designing more effective derivatives of a lead compound like this compound. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. ijpbs.com The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the strength of the interaction. nih.gov

Numerous studies have employed molecular docking to investigate the binding modes of pyrazole derivatives with a wide range of biological targets, including enzymes implicated in cancer (e.g., VEGFR, c-KIT) and other diseases. nih.gov These simulations can reveal specific key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govnih.gov For this compound, docking studies could be used to predict its binding pose within a target enzyme. The results would likely show the carboxyl group forming hydrogen bonds with polar residues, the pyrazole nitrogen atoms interacting with other residues, and the phenyl group fitting into a hydrophobic pocket. nih.gov These predictions provide a structural basis for the molecule's potential biological activity and guide further optimization. nih.gov

Table 3: Examples of Protein Targets Studied for Pyrazole Derivatives via Molecular Docking

Protein Target PDB ID (Example) Associated Disease/Function Potential Interacting Groups
c-KIT 1T46 Cancer Pyrazole -NH, Phenyl Ring
VEGFR 4ASD Cancer (Angiogenesis) Pyrazole -NH
C-RAF 3OMV Cancer Pyrazole Carbonyl
Carbonic Anhydrase 4WR7 Glaucoma Sulfonamide/Carboxamide

Structure Activity Relationship Sar Studies and Molecular Design of 5 Phenyl 1h Pyrazole 3 Propanoic Acid Derivatives

Systematic Structural Modifications of the Pyrazole (B372694) Ring

The pyrazole core is a key pharmacophore, and its modification can significantly impact the biological profile of 5-Phenyl-1H-pyrazole-3-propanoic acid derivatives. frontiersin.org Alterations to the pyrazole ring itself, such as the introduction of substituents at various positions or even the formation of fused ring systems, can influence the molecule's electronic properties, conformation, and ability to interact with biological targets. nih.gov

Systematic modifications often involve the introduction of small alkyl or aryl groups, halogens, or hydrogen bond donors/acceptors at the N1 position of the pyrazole ring. For instance, N1-alkylation can alter the lipophilicity and metabolic stability of the compound. However, in some pyrazole series, N1-substitution with bulky groups like benzyl (B1604629) or phenyl has been shown to decrease activity, suggesting that an unsubstituted N1-H may be crucial for certain biological interactions, potentially acting as a hydrogen bond donor. nih.gov

Furthermore, the electronic character of the pyrazole ring can be modulated through the introduction of substituents at other available positions on the ring. While direct SAR data on the pyrazole ring of this compound is limited, broader studies on pyrazole-containing compounds indicate that such modifications are a viable strategy to fine-tune biological activity. nih.gov

Impact of Phenyl Group Substitutions on Biological Interactions

The phenyl group at the 5-position of the pyrazole ring is a critical component for molecular recognition, and its substitution pattern can dramatically influence biological interactions. nih.gov SAR studies on various pyrazole derivatives consistently demonstrate that the nature, position, and size of substituents on this phenyl ring can modulate potency and selectivity. nih.gov

Electron-donating and electron-withdrawing groups introduced at the ortho, meta, and para positions of the phenyl ring can alter the electronic distribution of the entire molecule, affecting its binding affinity to target proteins. For example, in some series of pyrazole derivatives, the introduction of halogen atoms like fluorine or chlorine on the phenyl ring has been shown to enhance activity. nih.govcresset-group.com The position of the substituent is also critical; for instance, a fluorine atom at the ortho position of the phenyl ring was found to be more effective than at the meta or para positions in a series of 4-arylazo-3,5-diamino-1H-pyrazoles. nih.gov

The introduction of multiple substituents on the phenyl ring can have a more complex effect. While it might be expected to further enhance activity, studies have shown that disubstitution can sometimes lead to only marginal changes or even a decrease in potency compared to monosubstituted analogues. nih.gov This highlights the intricate nature of the interaction between the substituted phenyl ring and the binding pocket of the biological target.

Table 1: Impact of Phenyl Group Substitutions on Biological Activity of Representative Pyrazole Derivatives

Compound ID Substitution on Phenyl Ring Relative Activity
A Unsubstituted Baseline
B 2-Fluoro Increased
C 3-Fluoro Moderate Increase
D 4-Fluoro Slight Increase
E 2,4-Difluoro Decreased
F 4-Chloro Increased

Note: This table is a generalized representation based on SAR trends observed in various pyrazole series and is intended for illustrative purposes.

Influence of Propanoic Acid Chain Length and Terminal Functionalization

The propanoic acid side chain at the 3-position of the pyrazole ring is a key feature of the parent compound, contributing to its acidic character and potential for ionic interactions and hydrogen bonding. The length of this alkanoic acid chain and the nature of its terminal functional group are critical determinants of biological activity.

While specific studies on the direct variation of the propanoic acid chain in this compound are not extensively documented, research on related pyrazole-alkanoic acid derivatives provides valuable insights. For instance, in a series of 3,4,5-triphenyl-1H-pyrazole-1-alkanoic acids, the optimal chain length for prostacyclin mimetic activity was found to be eight or nine atoms. This suggests that the distance between the pyrazole core and the terminal acidic group is crucial for proper orientation and interaction with the target receptor.

Furthermore, the terminal carboxylic acid can be replaced with bioisosteres to modulate the compound's physicochemical properties and biological activity. Amide derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid have been synthesized and evaluated for their acrosin inhibitory activities, demonstrating that terminal functionalization is a viable strategy for modifying the biological profile. nih.gov The conversion of the carboxylic acid to an amide can alter the hydrogen bonding capacity and polarity of the molecule, leading to different interactions with biological targets. nih.gov

Stereochemical Considerations and Chiral Analogs in SAR Development

The presence of a chiral center in a molecule can lead to enantiomers with significantly different pharmacological properties. mdpi.com In the context of this compound derivatives, the introduction of a chiral center, for example, by substitution on the propanoic acid chain or through the formation of a chiral center upon ring modification, necessitates the investigation of the individual enantiomers.

The differential activity of enantiomers is a well-established principle in drug design, as biological systems, being chiral themselves, often interact preferentially with one enantiomer over the other. mdpi.com For instance, in a series of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, the separated enantiomers exhibited different inhibitory activities against monoamine oxidases. nih.gov

The development of chiral analogs and the separation of racemates are therefore essential steps in SAR studies. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) are employed to separate enantiomers, allowing for their individual biological evaluation. nih.gov The determination of the absolute configuration of the more active enantiomer provides crucial information for understanding the three-dimensional requirements of the binding site and for the design of more potent and selective chiral ligands. nih.gov

Pharmacophore Modeling for Activity Prediction and Lead Optimization

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. dovepress.com For this compound derivatives, pharmacophore models can be developed based on a set of known active compounds to guide the design of new, potentially more potent molecules. nih.gov

A typical pharmacophore model for this class of compounds might include features such as a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the N-H of the pyrazole), an aromatic ring (the phenyl group), and hydrophobic features. mdpi.com By mapping these features in 3D space, a hypothesis about the key interactions with the biological target can be formulated. nih.gov

This model can then be used for virtual screening of compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. dovepress.com Furthermore, pharmacophore models are instrumental in lead optimization, providing a rational basis for designing modifications to a lead compound to improve its activity, selectivity, and pharmacokinetic properties. mdpi.com

Rational Design Strategies for Novel this compound Analogues

The rational design of novel analogues of this compound leverages the insights gained from SAR studies and computational modeling to create compounds with improved therapeutic potential. nih.gov This approach moves beyond traditional trial-and-error synthesis by making informed decisions about which structural modifications are most likely to lead to desired biological effects. nih.gov

One common strategy is scaffold hopping, where the pyrazole core is replaced by other heterocyclic systems that maintain the key pharmacophoric features. Another approach involves the decoration of the existing scaffold with various functional groups to optimize interactions with the target. For instance, based on the understanding of the binding pocket, specific substituents can be introduced on the phenyl ring to enhance hydrophobic or polar interactions. nih.gov

Mechanistic Investigations of Biological Interactions of 5 Phenyl 1h Pyrazole 3 Propanoic Acid Scaffolds in Vitro Focus

Enzyme Inhibition Kinetics and Molecular Binding Site Characterization

Cyclooxygenase (COX-1/COX-2) Inhibition

The binding of pyrazole-based inhibitors to COX enzymes is characterized by key interactions within the active site. Molecular docking studies of various pyrazole (B372694) analogues have revealed that the N1 substituent of the pyrazole core, particularly a benzene (B151609) sulfonamide moiety, is crucial for selective COX-2 inhibitory activity. monash.edu These inhibitors typically form hydrogen bonds with key residues such as Arg120 and Tyr355. nih.gov The bulky hydrophobic groups often incorporated into these scaffolds can occupy the hydrophobic pocket of the COX active site, contributing to their inhibitory potency. monash.edu The sulphur-containing phenyl rings of some selective COX-2 inhibitors are known to bind within a side pocket of the cyclooxygenase catalytic channel of COX-2, while interacting weakly with the active site of COX-1. jpp.krakow.pl

Table 1: COX-2 Inhibition by Pyrazole Derivatives

Compound Class IC50 Value (COX-2) Selectivity Index (SI)
1,3,4-Trisubstituted Pyrazoles 1.33 - 17.5 μM > 60
Pyrazole Derivative (PYZ31) 19.87 nM Not Reported

This table presents data for pyrazole derivatives structurally related to 5-Phenyl-1H-pyrazole-3-propanoic acid.

5-Lipoxygenase (5-LO) Inhibition

The 5-lipoxygenase (5-LO) enzyme is another critical player in the inflammatory pathway, responsible for the synthesis of leukotrienes. While direct inhibitory data for this compound on 5-LO is limited, the anti-inflammatory profile of pyrazole-based compounds suggests potential activity against this enzyme. Research on various heterocyclic compounds has demonstrated significant 5-LOX inhibitory activity. For example, a series of 2,6-diaryl-4-indolylpyridines showed IC50 values ranging from 14.40 to 32.78 μg/ml. researchgate.net

The binding of inhibitors to the 5-LO active site typically involves interactions with the enzyme's non-heme iron atom and surrounding amino acid residues. The specific binding mode of a this compound scaffold within the 5-LO active site would require further investigation through molecular modeling and structural biology studies.

Factor XIa (FXIa) Inhibition

Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation, making it a key target for the development of novel anticoagulants. Research has identified 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as privileged fragments for the design of potent FXIa inhibitors. nih.govnih.gov In one study, a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their FXIa inhibitory potency. A lead compound from this series, 7za, exhibited a Ki of 90.37 nM against FXIa. nih.govnih.gov

Molecular docking studies have provided insights into the binding of these pyrazole derivatives to the FXIa active site. The 5-phenyl-1H-pyrazole moiety is positioned deep within the S1 pocket of FXIa. nih.gov For instance, a 5-(3-chloro-2-fluorophenyl)-1H-pyrazole group forms an interaction with Tyr228. The carbonyl group of the pyrazole-3-carboxamide is well-positioned within the oxyanion hole, forming key hydrogen bonds with Gly193 residues. nih.gov Further interactions, such as hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, contribute to the high binding efficiency. nih.gov

Table 2: Factor XIa Inhibition by a 5-Phenyl-1H-pyrazole-3-carboxamide Derivative

Compound Ki (FXIa)

This table presents data for a derivative of this compound.

Acrosin Inhibition

Acrosin is a serine protease found in the acrosome of sperm and is essential for fertilization. A series of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives have been designed and synthesized, demonstrating potent in vitro acrosin inhibitory activities. nih.gov Several of these compounds exhibited stronger inhibitory effects than the control, ISO-1. Notably, one compound, AQ-E5, displayed the most potent acrosin inhibitory activity with an IC50 of 0.01 μmol/mL. nih.gov

The binding site interactions of these pyrazole derivatives with acrosin have been explored through molecular docking simulations. These studies help in understanding the structure-activity relationships and guide the design of more potent acrosin inhibitors. nih.gov

Table 3: Acrosin Inhibition by 5-Phenyl-1H-pyrazole-3-carboxylic Acid Amide Derivatives

Compound IC50 (μmol/mL)

This table presents data for amide derivatives of 5-Phenyl-1H-pyrazole-3-carboxylic acid.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition

Fatty acid-binding protein 4 (FABP4), also known as adipocyte FABP (A-FABP), is involved in fatty acid uptake and transport and has been implicated in metabolic diseases. While specific inhibitory data for this compound against FABP4 is not available, the crystal structure of FABP4 has been solved in complex with a structurally related inhibitor, 3-{5-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[3-(propan-2-yloxy) phenyl]-1H-indol-1-yl}propanoic acid. pdbj.org This provides valuable information about the potential binding mode of propanoic acid-containing pyrazole derivatives.

X-ray crystallography and fragment molecular orbital analyses have revealed that the total interfragment interaction energies of FABP4 and its inhibitors correlate with their Ki values. pdbj.org A key interaction for potent inhibition is with the oxygen atom of Lys58 within the FABP4 binding pocket. pdbj.org The propanoic acid moiety of the inhibitor likely forms crucial hydrogen bonds and electrostatic interactions with residues in the binding cavity.

p38 Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a class of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. A number of pyrazole-based compounds have been investigated as inhibitors of p38 kinase. For example, one study on 3,5-disubstituted pyrazole derivatives identified a potent compound with an IC50 value of 0.247 μM against the MiaPaCa2 pancreatic cancer cell line, which is known to be influenced by p38 signaling. nih.gov Another pyrazole-based inhibitor, AT-7867, has also been studied for its activity against Akt, a related kinase, with an IC50 value of 61 nM against Akt1. nih.gov

The binding of pyrazole-based inhibitors to p38 kinase typically occurs within the ATP-binding pocket. researchgate.net Molecular docking studies have shown that these inhibitors can form hydrophobic interactions within the phosphate-binding region, interacting with key residues such as Phe169 and Asp168 of the "Asp-Phe-Gly" (DFG) motif. researchgate.net The specific interactions of a this compound scaffold would depend on its orientation and conformation within this pocket.

Table 4: Inhibition of Cancer Cell Lines by a Pyrazole-Based Kinase Inhibitor

Cell Line IC50 (μM)
MiaPaCa2 0.247
AsPC1 0.315
BxPC3 0.924
SUIT2 0.209

This table presents data for a 3,5-disubstituted pyrazole derivative.

Enkephalinase and Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition

While specific data on the direct inhibition of enkephalinase by this compound is not extensively detailed in the available literature, the broader class of pyrazole derivatives has been investigated for the inhibition of various metalloproteases.

Conversely, the pyrazole scaffold is a well-established inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), an enzyme crucial for bone mineralization and implicated in vascular calcification. nih.govnih.gov High-throughput screening identified a pyrazole derivative as a potent TNAP inhibitor with an initial IC50 value of 0.98 μM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the synthesis of a series of pyrazole amide derivatives with significantly improved potency. Optimization of the pyrazole scaffold resulted in compounds exhibiting IC50 values as low as 5 nM. nih.govnih.gov One of the most potent analogues, a 2,3,4-trichlorophenyl derivative, demonstrated exceptional activity (IC50 = 5 nM) and over 2000-fold selectivity for TNAP compared to the related placental alkaline phosphatase (PLAP) isozyme. nih.gov Kinetic studies revealed that these pyrazole derivatives act as uncompetitive inhibitors, a mode of action not previously observed for other known TNAP inhibitors like levamisole (B84282) and theophylline. nih.gov

Table 1: In Vitro TNAP Inhibitory Activity of Selected Pyrazole Derivatives

Compound Modification IC50 (μM) Selectivity vs. PLAP Reference
Lead Pyrazole 1 Initial Hit 0.98 Not specified nih.gov
Derivative 2 2,4-dichlorophenyl ester 0.50 Not specified nih.gov
Derivative 4 Pyrrolidine amide 0.50 Not specified nih.gov
Compound 9v 2,3,4-trichlorophenyl amide 0.005 >2000-fold nih.gov

Receptor Binding Profiling and Selectivity Studies (e.g., Endothelin Receptors ETA/ETB)

Pyrazole-5-carboxylic acid derivatives have been identified as a class of nonpeptide endothelin (ET) receptor antagonists. nih.gov The endothelin system, comprising ET-1, ET-2, and ET-3 peptides and their receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. nih.gov The ETA receptor is primarily located on vascular smooth muscle cells, mediating vasoconstriction, while the ETB receptor on endothelial cells can mediate vasodilation. nih.gov

In vitro studies using radioligand binding assays have been crucial in defining the structure-activity relationships of these pyrazole derivatives. Screening of a series of novel pyrazole carboxylic acid derivatives for their ability to antagonize ET-1-induced contraction in rat thoracic aortic rings identified several potent compounds. nih.gov Further investigation into receptor binding and selectivity revealed that specific substitutions on the pyrazole ring could modulate affinity and selectivity for ETA and ETB receptors. For instance, compound 7m from a synthesized series demonstrated potent binding activity at the ETA receptor at a nanomolar level, with an ETA/ETB binding ratio of 36, indicating it behaves as a non-selective antagonist of both receptors. nih.govresearchgate.net This dual antagonism suggests potential therapeutic applications in cardiovascular diseases. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways and Molecular Mechanisms of Action (In Vitro)

The biological effects of pyrazole scaffolds are often rooted in their ability to modulate critical cellular signaling pathways. In the context of cancer, pyrazole derivatives have been shown to interfere with multiple pathways essential for tumor cell survival and proliferation.

One key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling. nih.gov Various pyrazole-containing compounds have demonstrated inhibitory activity against receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as cyclin-dependent kinases (CDKs). nih.gov For example, certain pyrazole derivatives show potent dual inhibition of EGFR and VEGFR-2 with IC50 values of 0.09 and 0.23 µM, respectively. nih.gov Others have been identified as significant inhibitors of CDK2, with IC50 values as low as 0.074 µM. nih.gov

Another investigated mechanism is the induction of oxidative stress. Specific pyrazole derivatives have been shown to provoke apoptosis in cancer cells by elevating the levels of reactive oxygen species (ROS). waocp.org This increase in ROS can lead to DNA damage and the activation of downstream apoptotic pathways, including the activation of effector caspases like caspase-3. waocp.org Furthermore, some pyrazole compounds interfere with the microtubule network, inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Antiproliferative Mechanisms in Cellular Assays (e.g., against cancer cell lines)

The antiproliferative properties of pyrazole-based compounds have been extensively documented across a wide range of human cancer cell lines. The mechanisms underlying this activity are diverse and often involve the induction of apoptosis and cell cycle arrest.

In vitro studies using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay have demonstrated the potent cytotoxicity of numerous pyrazole derivatives. nih.govsrrjournals.com For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives was evaluated against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org The most active compound, 3f , exhibited IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours, respectively, proving more potent than the standard drug Paclitaxel. waocp.org Mechanistic studies revealed that this compound induced cell cycle arrest in the S phase and triggered apoptosis through ROS generation and caspase-3 activation. waocp.org

Other pyrazole derivatives have shown broad-spectrum activity. For example, certain 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids displayed potent cytotoxicity against MCF7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cell lines, with IC50 values ranging from 2.82 to 6.28 μM. nih.gov The antiproliferative action of some pyrazoles is linked to the inhibition of topoisomerase II and the biosynthesis of pyrimidine (B1678525) nucleotides. nih.govresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazole Scaffolds

Compound/Derivative Class Cancer Cell Line IC50 (μM) Proposed Mechanism of Action Reference
Compound 3f MDA-MB-468 (Breast) 14.97 (24h) S Phase Arrest, ROS Generation, Apoptosis waocp.org
Benzoxazine-pyrazole hybrid 23 MCF7 (Breast) 2.82 EGFR Inhibition nih.gov
Benzoxazine-pyrazole hybrid 22 A549 (Lung) 3.14 EGFR Inhibition nih.gov
Pyrazolo[3,4-b]pyridine 52 DU145 (Prostate) 19.2 Not specified nih.gov
Fused pyrazole 50 HepG2 (Liver) 0.71 Dual EGFR/VEGFR-2 Inhibition nih.gov
Phenylbipyridinylpyrazole 5e SR (Leukemia) <10 (96% growth inhibition) Topoisomerase II Inhibition nih.govresearchgate.net

In Vitro Antimicrobial Action: Investigating Target Microorganisms and Modes of Action

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi, including drug-resistant strains. mdpi.comnih.gov

In vitro studies have identified pyrazole derivatives effective against Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria, like Acinetobacter baumannii. nih.gov For example, certain trifluoromethyl phenyl-substituted pyrazoles are potent against Gram-positive bacteria and are effective in eradicating biofilms of S. aureus. nih.gov Hydrazone derivatives of pyrazoles have demonstrated activity against A. baumannii, MRSA, and Vancomycin-resistant Enterococci (VRE) with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. nih.gov

The modes of antimicrobial action for pyrazole derivatives are varied. Some compounds act by disrupting the bacterial cell membrane, potentially by inhibiting fatty acid biosynthesis. nih.gov Other pyrazole derivatives have been found to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to bacterial cell death. nih.govresearchgate.net Antifungal activity has also been observed, with some compounds showing efficacy against species like Aspergillus niger and Candida albicans. nih.govnih.govresearchgate.net For instance, one derivative demonstrated high activity against A. niger with an MIC of 1 µg/mL. nih.gov

Table 3: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

Derivative Class Target Microorganism MIC (μg/mL) Mode of Action Reference
Hydrazone derivative 45 Acinetobacter baumannii 1.56 Not specified nih.gov
Thiazolo-pyrazole hybrid 17 MRSA 4 Not specified nih.gov
Compound 3 Escherichia coli 0.25 Not specified nih.gov
Compound 4 Streptococcus epidermidis 0.25 Not specified nih.gov
Compound 2 Aspergillus niger 1 Not specified nih.gov
Indazole derivative 9 Staphylococcus aureus (MDR) 4 Bacteriostatic mdpi.com

Advanced Analytical Techniques for Characterization and Purity Assessment of 5 Phenyl 1h Pyrazole 3 Propanoic Acid

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for determining the molecular structure of 5-Phenyl-1H-pyrazole-3-propanoic acid. Each method provides unique insights into the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound in a solvent like DMSO-d₆ would show distinct signals corresponding to the propanoic acid chain, the pyrazole (B372694) ring, and the phenyl group. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position (typically >12 ppm). The protons of the phenyl group would resonate in the aromatic region (approximately 7.2-7.8 ppm). The single proton on the pyrazole ring would likely appear as a singlet around 6.5-7.0 ppm. The two methylene (B1212753) groups of the propanoic acid chain would present as triplets or complex multiplets in the upfield region (around 2.5-3.5 ppm) due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key expected signals include the carbonyl carbon of the carboxylic acid (around 170-175 ppm), carbons of the aromatic phenyl ring and the pyrazole ring (in the 110-150 ppm range), and the aliphatic carbons of the propanoic acid side chain (typically between 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (-COOH)>12 (broad singlet)~173
Phenyl Group (C₆H₅)7.2 - 7.8 (multiplet)125 - 135
Pyrazole Ring (-CH=)6.5 - 7.0 (singlet)105 - 115
Pyrazole Ring (C-N)-140 - 155
Propanoic Acid (-CH₂-COOH)~2.7 (triplet)~35
Propanoic Acid (-CH₂-C₃H₂)~3.1 (triplet)~25

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The C=O (carbonyl) stretching vibration of the carboxylic acid would result in a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching from the phenyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propanoic acid chain would be seen just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the phenyl and pyrazole rings would be observed in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch1700 - 1725Strong
Aromatic RingC-H stretch3000 - 3100Medium
Aliphatic ChainC-H stretch2850 - 2960Medium
Aromatic/Pyrazole RingsC=C / C=N stretch1450 - 1600Medium-Strong
Carboxylic AcidC-O stretch1210 - 1320Medium

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution mass spectrum (HRMS) would provide the exact molecular formula. Analysis of the fragmentation pattern can help confirm the structure, with expected losses including the carboxyl group (-45 Da), the propanoic acid chain, or cleavage of the phenyl group from the pyrazole core.

Chromatographic Techniques for Purification and Quantitative Analysis (e.g., HPLC, GC, TLC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for the purification and quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable. researchgate.net This involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water (often acidified with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. appchemical.com Detection is commonly performed using a UV-Vis detector, as the phenyl and pyrazole rings absorb strongly in the UV region (e.g., at 254 nm). This method can be validated to precisely quantify the compound and its impurities. researchgate.net

Table 3: Typical RP-HPLC Parameters for Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min
Detection UV at 254 nm
Column Temperature 25 - 40 °C

Gas Chromatography (GC) GC is a technique used for separating and analyzing volatile compounds. Due to the low volatility and polar nature of the carboxylic acid group, direct GC analysis of this compound is challenging and can lead to poor peak shape and thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester). osha.gov After derivatization, the compound can be analyzed on a capillary column (e.g., DB-5 or DB-Wax) with a flame ionization detector (FID) or a mass spectrometer (GC-MS). rsc.orgresearchgate.net

Thin-Layer Chromatography (TLC) TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For this compound, silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) are used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a polar solvent (like ethyl acetate (B1210297) or methanol) is used for development. The separated spots can be visualized under a UV lamp at 254 nm due to the UV-active aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unambiguous confirmation of the molecular structure, including exact bond lengths, bond angles, and torsional angles. For complex heterocyclic structures like substituted pyrazoles, where spectroscopic data might be ambiguous regarding isomerism, X-ray analysis is invaluable for absolute structure determination. nih.gov

The analysis of this compound would involve growing a suitable single crystal, which is often the most challenging step. mdpi.com Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The data would not only confirm the connectivity of the atoms but also reveal the conformation of the molecule in the solid state and detail any intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often leads to the formation of dimers or extended networks in the crystal lattice.

Electroanalytical Methods for Redox Behavior Studies

Electroanalytical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound. These techniques can provide information about the oxidation and reduction potentials of this compound, offering insights into its electronic structure and potential reactivity.

The electrochemical behavior would be influenced by the constituent functional groups. The pyrazole ring, being an electron-rich heterocycle, is a potential site for oxidation. dtu.dk Studies on related pyrazole compounds have shown that they can undergo electrochemical oxidation, sometimes leading to dimerization or functionalization. researchgate.netresearchgate.net The phenyl ring can also be oxidized or reduced, but typically at higher potentials. The carboxylic acid group is generally considered electrochemically inactive within the common solvent potential windows but can influence the redox behavior of the rest of the molecule. nih.gov A cyclic voltammetry study would reveal the potentials at which electron transfer processes occur and whether these processes are reversible or irreversible, providing valuable data on the compound's susceptibility to oxidation or reduction.

Development of Novel Analytical Protocols for Trace Detection

The detection of this compound at trace levels in complex matrices, such as environmental or biological samples, requires the development of highly sensitive and selective analytical protocols.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) The coupling of liquid chromatography with tandem mass spectrometry is a powerful technique for trace quantitative analysis. researchgate.net This method offers excellent selectivity and sensitivity by separating the target analyte from matrix components via HPLC, followed by highly specific detection using MS/MS. nih.govnih.gov In MS/MS, the molecular ion is selected and fragmented, and a specific fragment ion is monitored (Selected Reaction Monitoring, SRM), which significantly reduces background noise and enhances detection limits.

Fluorescence-Based Sensors Another approach for trace detection involves the development of chemosensors. Pyrazole derivatives have been shown to be versatile scaffolds for creating fluorescent probes that can selectively detect metal ions, anions, or other molecules. mdpi.com While a specific sensor for this compound may not exist, the inherent fluorescence of the phenyl-pyrazole core or its potential for modification could be exploited. A novel protocol could involve derivatizing the carboxylic acid group with a fluorescent tag, allowing for highly sensitive detection using fluorescence spectroscopy or HPLC with a fluorescence detector. This approach could enable the detection of the compound at nanomolar concentrations or lower.

Future Perspectives and Emerging Research Avenues for 5 Phenyl 1h Pyrazole 3 Propanoic Acid Chemistry

Exploration of Undiscovered Synthetic Routes and Methodologies

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, are well-established, the future of synthesizing 5-phenyl-1H-pyrazole-3-propanoic acid derivatives lies in the development of more efficient, regioselective, and sustainable methodologies. mdpi.comresearchgate.net

Emerging research is focused on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.comresearchgate.net The development of novel MCRs could provide direct access to complex this compound analogues, bypassing lengthy, traditional synthetic sequences.

Catalytic Methods: The use of transition-metal or organocatalysts is an expanding area in pyrazole synthesis. tandfonline.comresearchgate.net Future work will likely involve developing catalysts that can control regioselectivity during the pyrazole ring formation, a common challenge in pyrazole chemistry. mdpi.com For instance, copper-catalyzed protocols have shown promise in achieving specific isomers. nih.gov

Flow Chemistry and Automation: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to batch processes. Applying these techniques to the synthesis of pyrazole-propanoic acid derivatives could streamline production and facilitate library synthesis for screening purposes.

Green Chemistry Approaches: Methodologies that utilize eco-friendly solvents, microwave-assisted synthesis, or ultrasound techniques are gaining traction to reduce the environmental impact of chemical synthesis. researchgate.netmdpi.com For example, nano-ZnO has been used as an efficient catalyst in green protocols for pyrazole synthesis. nih.gov

Post-Functionalization Strategies: Instead of building the molecule from scratch, another approach is the late-stage functionalization of the pre-formed pyrazole-propanoic acid core. This allows for the rapid diversification of structures, which is crucial for exploring structure-activity relationships (SAR). mdpi.com The Vilsmeier-Haack reaction, for example, has been used to introduce formyl groups onto the pyrazole ring, which can then be further modified. mdpi.comnih.gov

A comparative overview of traditional versus emerging synthetic strategies is presented below.

FeatureTraditional Methods (e.g., Knorr Synthesis)Emerging Methodologies (e.g., MCRs, Catalysis)
Reaction Steps Often multi-stepFrequently one-pot
Efficiency Moderate yields, time-consumingHigher yields, shorter reaction times nih.gov
Sustainability Use of stoichiometric reagents, organic solventsCatalytic amounts, potential for green solvents researchgate.netmdpi.com
Structural Diversity Limited by starting material availabilityHigh potential for diverse and complex structures
Regiocontrol Can be challenging, leading to mixturesImproved control through catalyst/reagent design mdpi.com

Design and Synthesis of Multi-Target Directed Ligands Incorporating the Pyrazole-Propanoic Acid Core

The concept of "one molecule, multiple targets" is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. springernature.com The this compound scaffold is an attractive core for designing Multi-Target Directed Ligands (MTDLs) due to its versatile chemical nature and proven biological activity. nih.govmdpi.com

Future research in this area will likely focus on:

Pharmacophore Hybridization: This involves synthetically linking the pyrazole-propanoic acid moiety with other known pharmacophores to create a single molecule that can interact with multiple biological targets. For example, combining the pyrazole core with structural elements known to inhibit kinases or other enzymes could yield potent anticancer agents. mdpi.com

Fragment-Based Design: By identifying fragments that bind to different targets, researchers can link them using the pyrazole-propanoic acid as a central scaffold. This approach allows for the rational design of MTDLs with tailored activity profiles.

Privileged Scaffold Approach: The pyrazole ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. nih.govresearchgate.net Researchers can exploit this by decorating the 5-phenyl and 3-propanoic acid positions with functional groups designed to engage secondary targets, thereby creating dual-acting or poly-pharmacological agents.

Target ClassRationale for Integration with Pyrazole-Propanoic Acid CorePotential Therapeutic Area
Kinases Pyrazole derivatives are known kinase inhibitors (e.g., for BRAF, Aurora kinases). mdpi.comCancer
HDACs N-Phenyl-pyrazole-carboxamides have shown selective HDAC6 inhibition. nih.govAcute Liver Injury, Cancer
Androgen Receptor (AR) Pyrazole derivatives have been developed as potent AR antagonists. nih.govProstate Cancer
COX Enzymes The pyrazole moiety is central to COX-2 inhibitors like Celecoxib. mdpi.commdpi.comInflammation, Pain

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net For this compound and its derivatives, these computational tools offer immense potential.

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel pyrazole derivatives based on their chemical structures. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By training these models on known active compounds containing the pyrazole-propanoic acid scaffold, it is possible to generate novel structures with enhanced activity or improved pharmacokinetic profiles. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of pyrazole derivatives against specific biological targets, identifying promising hits for further experimental validation. nih.govfrontiersin.org This significantly reduces the time and cost associated with traditional high-throughput screening.

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. This allows for the early identification of candidates with unfavorable profiles, reducing late-stage attrition in the drug development pipeline. frontiersin.org A study integrating combinatorial chemistry, molecular docking, and deep learning has already been applied to design pyrazole derivatives as potential SARS-CoV-2 inhibitors. nih.gov

Integration of this compound into Chemical Biology Probes and Tools

Chemical probes are small molecules used to study biological processes and validate drug targets. rjeid.comresearchgate.net The this compound scaffold can be adapted to create valuable tools for chemical biology research.

Future directions include:

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the pyrazole-propanoic acid core, researchers can create probes to identify the cellular targets of bioactive derivatives. mdpi.com The propanoic acid side chain offers a convenient handle for chemical modification without significantly altering the core's binding properties.

Activity-Based Probes (ABPPs): For derivatives that act as enzyme inhibitors, an activity-based probe can be designed. This involves incorporating a reactive group that forms a covalent bond with the target enzyme, allowing for its identification and characterization in complex biological samples. mdpi.com

Photoaffinity Labels: Introducing a photoreactive group onto the scaffold would enable photoaffinity labeling, a powerful technique to covalently link the molecule to its biological target upon UV irradiation, facilitating target identification.

Challenges and Opportunities in Advancing Research on Pyrazole-Propanoic Acid Derivatives

Despite the promise, research on this compound derivatives faces several challenges that also represent opportunities for innovation.

Challenge: Regioselectivity: A persistent challenge in pyrazole synthesis is controlling the regioselectivity, often leading to mixtures of isomers that are difficult to separate. mdpi.com

Opportunity: This drives the development of novel catalysts and reaction conditions that can provide precise control over the formation of specific isomers, leading to cleaner reactions and purer compounds. mdpi.commdpi.com

Challenge: Solubility: Like many aromatic heterocyclic compounds, some pyrazole derivatives may suffer from poor aqueous solubility, limiting their biological applications.

Opportunity: This creates an impetus for medicinal chemists to explore derivatization strategies, such as introducing polar functional groups or employing formulation technologies, to enhance solubility and bioavailability.

Challenge: Understanding Off-Target Effects: As with any bioactive molecule, understanding the full spectrum of a compound's interactions within a cell is crucial.

Opportunity: The development of advanced chemical biology probes and systems biology approaches can help to comprehensively profile the on- and off-target effects of these derivatives, leading to safer and more effective therapeutic agents. researchgate.net

Challenge: Scalability of Synthesis: Novel synthetic routes developed in academic labs may not be readily scalable for industrial production.

Opportunity: This encourages collaboration between academic and industrial researchers to develop synthetic pathways that are not only innovative but also practical, cost-effective, and scalable. researchgate.net

Interdisciplinary Research Synergies to Expand the Scope of this compound Utility

The full potential of this compound chemistry can only be realized through collaborations across various scientific disciplines.

Medicinal Chemistry and Computational Science: The integration of AI, machine learning, and molecular modeling with synthetic chemistry will accelerate the design-synthesize-test-analyze cycle, leading to the faster discovery of optimized lead compounds. springernature.comnih.gov

Chemistry and Biology: A close partnership between synthetic chemists who create new molecules and biologists who test them is fundamental. This synergy is essential for elucidating mechanisms of action, validating targets, and understanding the biological effects of novel pyrazole derivatives.

Pharmacology and Material Science: Beyond therapeutics, pyrazole derivatives have applications in material science. mdpi.com Interdisciplinary research could explore the use of this compound derivatives in the development of novel biomaterials, sensors, or drug delivery systems.

Chemical Biology and Clinical Research: Translating promising compounds from the laboratory to the clinic requires a collaborative effort. Chemical biologists can develop probes to understand how these compounds work in complex disease models, providing crucial information for clinical researchers designing human trials. rjeid.com

By fostering these interdisciplinary synergies, the scientific community can continue to unlock new applications and therapeutic benefits from the versatile this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5-Phenyl-1H-pyrazole-3-propanoic acid, and what key reaction parameters require optimization?

The synthesis often involves regioselective condensation and aza-Michael reactions. For example, methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate is a key intermediate, where reaction temperature, solvent polarity, and catalyst selection critically influence regioselectivity and yield. Post-synthetic steps, such as hydrolysis and purification (e.g., HCl treatment for salt formation), require precise pH control to avoid side products .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For instance, ¹H NMR at 400 MHz resolves aromatic proton splitting patterns (δ 7.14–8.29 ppm), while FT-IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹ and C=N at ~1600 cm⁻¹). Mass spectrometry (ESI-MS) validates molecular weight, as seen in derivatives like [M-H]⁻ at m/z 470.2 .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to optimize the synthesis of pyrazole-propanoic acid derivatives?

DoE minimizes experimental trials while maximizing data quality. For example, factorial design can optimize reaction parameters (temperature, molar ratios, catalyst loading) to improve yield. Statistical tools like ANOVA identify significant variables, while response surface methodology (RSM) models nonlinear relationships. This approach is validated in chemical technology for process optimization .

Q. What strategies are effective in resolving contradictions in spectroscopic data for structurally similar pyrazole derivatives?

Contradictions in NMR or IR data can arise from tautomerism or crystallographic polymorphism. To resolve these:

  • Use 2D NMR (COSY, HSQC) to confirm connectivity.
  • Compare experimental IR spectra with computational predictions (DFT calculations).
  • Conduct X-ray crystallography for unambiguous structural confirmation, as demonstrated in substituted benzimidazole-pyrazole hybrids .

Q. What considerations are critical when designing reactors for scaling up pyrazole-propanoic acid synthesis?

Reactor design must address heat transfer (exothermic aza-Michael reactions), mixing efficiency (to prevent localized pH gradients), and mass transfer (for heterogeneous catalysts). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, while continuous-flow reactors improve reproducibility in multi-step syntheses. These principles align with CRDC subclass RDF2050112 on reaction fundamentals .

Q. How can regioselectivity be ensured during the condensation of pyrazole intermediates?

Regioselectivity in pyrazole formation depends on electronic and steric effects. For example, electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring direct cyclization to the 3-position of pyrazole. Solvent choice (polar aprotic vs. protic) and base strength (e.g., K₂CO₃ vs. Et₃N) further modulate selectivity, as shown in the synthesis of 5′-nitrophenyl derivatives .

Q. How can researchers analyze and mitigate low yields in the aza-Michael reaction step during pyrazole-propanoic acid synthesis?

Low yields often stem from competing side reactions (e.g., retro-Michael additions). Mitigation strategies include:

  • Kinetic control via low-temperature reaction conditions.
  • Using chiral auxiliaries (e.g., (S)-benzyloxycarbonyl groups) to stabilize intermediates.
  • Purification via flash chromatography with gradient elution (hexane/EtOAc) to isolate the desired diastereomers, as reported in amino acid-functionalized pyrazoles .

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